2,2',3,3',4,5,6,6'-Octachlorobiphenyl
Overview
Description
2,2',3,3',4,5,6,6'-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₂Cl₈. PCBs are a group of synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health risks, the production and use of PCBs have been banned in many countries.
Mechanism of Action
Target of Action
2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.
Mode of Action
This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a protein that plays a crucial role in maintaining the circadian rhythm.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl’s action include the disruption of normal circadian rhythms . This can lead to various health issues, including sleep disorders, metabolic syndrome, and cardiovascular disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature means that it can persist in the environment for a long time, especially in fatty tissues . Additionally, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl is known to interact with various enzymes and proteins. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,3',4,5,6,6'-Octachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and a chlorine source, such as chlorine gas (Cl₂). The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is performed using large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and chlorine concentration, to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2',3,3',4,5,6,6'-Octachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used in the presence of an acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Halogenation reactions are performed using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of biphenylquinones and other oxidized derivatives.
Reduction: Production of partially or fully dechlorinated biphenyls.
Substitution: Generation of other chlorinated biphenyls with different substitution patterns.
Scientific Research Applications
Chemistry: Used as a model compound in the study of PCBs and their environmental impact.
Biology: Investigated for its toxicological effects on living organisms and its role in bioaccumulation.
Medicine: Studied for its potential carcinogenic and endocrine-disrupting properties.
Industry: Employed in the development of new materials and technologies for environmental remediation and pollution control.
Comparison with Similar Compounds
2,2',3,3',4,5,6,6'-Octachlorobiphenyl is one of many PCB congeners, each with a unique substitution pattern. Similar compounds include:
2,2',3,3',4,4',5,5'-Octachlorobiphenyl
2,2',3,3',4,5,5',6-Octachlorobiphenyl
2,2',3,3',4,5,6,6'-Heptachlorobiphenyl
These compounds differ in their degree of chlorination and the positions of chlorine atoms on the biphenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its physical, chemical, and biological properties.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXNVASVVVNNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074166 | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-73-7 | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,5,6,6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7AX4L8DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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